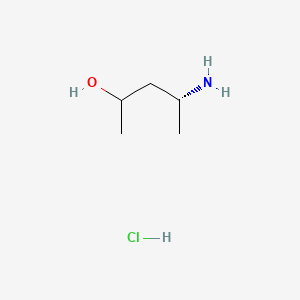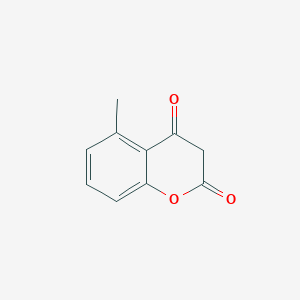![molecular formula C9H18Cl2N2O2 B13900545 ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)
ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride is a compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which includes nitrogen atoms. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate typically involves enantioselective construction methods. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. This method employs a dual catalytic system, often involving a rhodium(II) complex and a chiral Lewis acid . The reaction conditions are carefully controlled to achieve high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other scalable techniques can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a bicyclic structure with nitrogen atoms and is used in drug discovery.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and has significant biological activities.
The uniqueness of ethyl (1S,2S,5R)-3,8-diazabicyclo[32
Propriétés
Formule moléculaire |
C9H18Cl2N2O2 |
|---|---|
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8+;;/m1../s1 |
Clé InChI |
WRRIKIXGCXUIKI-NLELQJKNSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@@H]2CC[C@@H](N2)CN1.Cl.Cl |
SMILES canonique |
CCOC(=O)C1C2CCC(N2)CN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)




![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)
![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)

![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)

![tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13900561.png)
